2-Isobutoxy-5-methylphenylboronic acid

Descripción

Significance of Organoboron Compounds in Modern Synthetic Chemistry

Organoboron compounds are a class of organic molecules containing a carbon-boron bond. acs.org Their rise to prominence in modern synthetic chemistry is largely due to their unique combination of stability, reactivity, and low toxicity compared to many other organometallic reagents. acs.orgmit.edu These compounds are key intermediates in a wide array of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. gre.ac.uk The pioneering work on organoboranes laid the foundation for their widespread application in organic synthesis. gre.ac.uk Their versatility allows for the construction of complex molecules from simpler, more readily available starting materials. acs.org

Overview of Arylboronic Acid Functionality and Reactivity Paradigms

Arylboronic acids, characterized by an aromatic ring directly attached to a boronic acid functional group (-B(OH)₂), are a particularly important subclass of organoboron compounds. mit.edu The boronic acid moiety is a weak Lewis acid, which allows for unique reactivity. While generally stable to air and moisture, they can be activated under specific reaction conditions, typically in the presence of a base, to participate in transmetalation with a transition metal catalyst, most commonly palladium. google.com This step is crucial in many cross-coupling reactions. google.com The reactivity of arylboronic acids can be influenced by the electronic and steric properties of the substituents on the aromatic ring. researchgate.netrsc.org

Contextualization of 2-Isobutoxy-5-methylphenylboronic Acid within the Boronic Acid Class

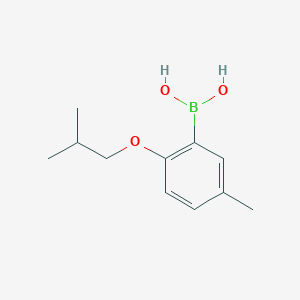

This compound belongs to the family of substituted arylboronic acids. Its structure features a phenyl ring with a boronic acid group at the 2-position, an isobutoxy group also at the 2-position, and a methyl group at the 5-position. The presence of the ortho-isobutoxy group introduces significant steric hindrance around the boronic acid functionality, which can influence its reactivity in cross-coupling reactions. rsc.orgorganic-chemistry.org Such sterically hindered arylboronic acids are of particular interest in the synthesis of complex biaryl compounds that are challenging to produce via other methods. organic-chemistry.org

Propiedades

IUPAC Name |

[5-methyl-2-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-8(2)7-15-11-5-4-9(3)6-10(11)12(13)14/h4-6,8,13-14H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGCEUCMCLMRKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)OCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584640 | |

| Record name | [5-Methyl-2-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870778-94-2 | |

| Record name | B-[5-Methyl-2-(2-methylpropoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870778-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-Methyl-2-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 870778-94-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 2 Isobutoxy 5 Methylphenylboronic Acid and Analogues

Methodologies for ortho-Alkoxy-Substituted Arylboronic Acid Synthesis

The preparation of arylboronic acids can be broadly categorized into several key approaches, including the trapping of organometallic intermediates and transition metal-catalyzed borylations. nih.govresearchgate.net

Electrophilic Trapping of Arylmetal Intermediates

One of the most established methods for synthesizing arylboronic acids involves the reaction of an arylmetal intermediate with a boron electrophile, typically a trialkyl borate (B1201080). nih.govresearchgate.net This process can be achieved through the formation of Grignard reagents or by using organolithium compounds generated via lithium-halogen exchange. nih.gov

The reaction of an aryl Grignard reagent with a trialkyl borate, such as trimethyl borate or triisopropyl borate, is a common method for creating the aryl-boron bond. wordpress.commdpi.com The Grignard reagent, formed from an aryl halide (e.g., 2-isobutoxy-5-methylbromobenzene), acts as a nucleophile, attacking the electrophilic boron atom of the borate ester. Subsequent acidic hydrolysis then yields the desired arylboronic acid. wordpress.comresearchgate.net

While this method is widely used, it can sometimes be complicated by the formation of diarylborinic and triarylborane byproducts due to multiple additions of the Grignard reagent to the boron center. google.comnih.gov To mitigate this, an excess of the trialkyl borate is often employed, and the reaction is typically conducted at low temperatures. google.com A general protocol involves the slow addition of the Grignard reagent to a solution of the borate ester in an ethereal solvent like tetrahydrofuran (B95107) (THF) at temperatures as low as -78 °C. researchgate.netgoogle.com

Recent advancements have focused on improving the efficiency and convenience of this method. For instance, the use of LiCl in conjunction with magnesium for the direct insertion into aryl bromides can facilitate the formation of Grignard reagents and lead to excellent yields of arylboronic acids at 0°C. organic-chemistry.org Another approach involves performing the reaction under Barbier conditions, where the Grignard reagent is generated in situ in the presence of the borylating agent, which can help to avoid the formation of Wurtz-coupling byproducts. google.comclockss.org

Table 1: Grignard-based Synthesis of Arylboronic Acids

| Aryl Halide Precursor | Borylating Agent | Key Reaction Conditions | Product | Typical Yield |

|---|---|---|---|---|

| 2-Isobutoxy-5-methylbromobenzene | Triisopropyl borate | Mg, THF, reflux; then acidic workup | 2-Isobutoxy-5-methylphenylboronic acid | Moderate to Good |

| Aryl Bromide | Trimethyl borate | Mg, LiCl, THF, 0°C | Arylboronic acid | Excellent organic-chemistry.org |

| Aryl Halide | Pinacolborane | Mg (in situ, Barbier conditions), THF, 25°C | Arylboronic pinacol (B44631) ester | Excellent google.com |

An alternative to Grignard reagents is the use of organolithium species, which are typically more reactive. google.com These are often generated via a lithium-halogen exchange reaction, where an aryl halide is treated with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. wikipedia.orgmt.com The resulting aryllithium compound is then quenched with a trialkyl borate to form the boronate ester, which is subsequently hydrolyzed to the boronic acid. researchgate.net

This method is particularly effective for aryl bromides and iodides, with the exchange rate following the trend I > Br > Cl. wikipedia.orgprinceton.edu The high reactivity of organolithium reagents necessitates very low reaction temperatures (often -78°C or below) to prevent side reactions, including multiple additions to the boron center. google.comnih.gov The presence of alkoxy groups on the aromatic ring can accelerate the lithium-halogen exchange. wikipedia.org

Flow chemistry has emerged as a valuable tool for conducting these low-temperature reactions, offering better control over exotherms and improving scalability and reproducibility. nih.gov A typical procedure involves the slow addition of n-BuLi to a solution of the aryl halide in a solvent mixture like THF/toluene at -78°C, followed by the addition of triisopropyl borate. researchgate.net

Transition Metal-Catalyzed Direct Borylation of Aryl Halides and C-H Functionalization

Transition metal catalysis offers powerful alternatives for synthesizing arylboronic acids, often under milder conditions and with greater functional group tolerance than traditional organometallic methods. rsc.orgpolyu.edu.hksigmaaldrich.com These methods include the direct borylation of aryl halides and the functionalization of C-H bonds.

Iridium- and rhodium-based catalysts have become prominent for the direct C-H borylation of arenes. nih.govrsc.org This approach avoids the need for pre-functionalized aryl halides, instead directly converting a C-H bond to a C-B bond. medium.com Iridium catalysts, in particular, are highly effective for the borylation of a wide range of aromatic and heteroaromatic substrates. nih.govacs.org The regioselectivity of these reactions is often governed by steric factors, with borylation occurring at the most accessible C-H positions. nih.gov For a substrate like 1-isobutoxy-4-methylbenzene, iridium-catalyzed borylation would be expected to favor the positions ortho to the isobutoxy group and meta to the methyl group, although steric hindrance from the isobutoxy group could influence the outcome.

Rhodium catalysts are also employed for C-H borylation and can exhibit different selectivities. nih.govresearchgate.net For instance, certain rhodium catalytic systems have been developed for meta-selective C-H functionalization. scispace.com The choice of ligand is crucial in directing the regioselectivity and efficiency of both iridium and rhodium-catalyzed borylations. nih.govacs.org

Table 2: Iridium- and Rhodium-Catalyzed Borylation

| Catalyst Type | Boron Source | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| Iridium-based | B2pin2 | Arenes, Heteroarenes | Sterically-driven regioselectivity, high efficiency | nih.gov |

| Rhodium-based | B2pin2, HBpin | Arenes, Alkanes | Ligand-dependent selectivity, can achieve meta-functionalization | nih.govscispace.com |

Palladium-catalyzed cross-coupling reactions, famously pioneered by Miyaura, provide a versatile and widely used method for synthesizing arylboronates from aryl halides or triflates. acsgcipr.orgresearchgate.net This reaction, often referred to as Miyaura borylation, typically involves the coupling of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. researchgate.netacs.org

A key advantage of this method is its mild reaction conditions and tolerance for a wide variety of functional groups that might not be compatible with Grignard or organolithium reagents. sigmaaldrich.comacs.org The choice of ligand for the palladium catalyst is critical for achieving high yields and can be tailored for specific substrates, including sterically hindered or electron-deficient aryl halides. rsc.orgpolyu.edu.hk Commonly used catalysts include PdCl₂(dppf) and systems generated from Pd(OAc)₂ with phosphine (B1218219) ligands like XPhos. acs.orgnih.gov The reaction is generally carried out in the presence of a base, such as potassium acetate (B1210297) or a tertiary amine like triethylamine. acs.org

One-Pot Synthetic Sequences for Enhanced Efficiency

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. For arylboronic acids, these sequences often circumvent the need to isolate potentially unstable intermediates.

A prominent one-pot strategy involves the iridium-catalyzed borylation of arenes, followed by in situ processing to yield the desired arylboronic acid. organic-chemistry.orgacs.org This method avoids the pre-functionalization of the aromatic ring (e.g., halogenation) typically required for traditional syntheses involving organolithium or Grignard reagents. The initial step uses a catalyst, such as one derived from [Ir(COD)Cl]₂ and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine), to react an arene with a boron source like bis(pinacolato)diboron (B₂pin₂), forming a stable arylboronate ester. This intermediate is then directly converted to the arylboronic acid by oxidative cleavage with an agent like sodium periodate (B1199274) (NaIO₄) or to an aryltrifluoroborate salt with potassium hydrogen fluoride (B91410) (KHF₂). organic-chemistry.orgacs.org This approach is valued for its broad functional group tolerance and simplified procedure. organic-chemistry.org

Another powerful one-pot method is the palladium-catalyzed C-C coupling reaction between arylboronic acids and other organic molecules to build more complex structures in a single sequence. For instance, 3-substituted 2-aryl-1H-pyrroles have been synthesized in a one-pot reaction involving the Pd(II)-catalyzed coupling of arylboronic acids with substituted aliphatic nitriles, followed by an in situ cyclodehydration. nih.govorganic-chemistry.org Optimization of such reactions has shown that the choice of catalyst, solvent system, and temperature is crucial for achieving high yields. organic-chemistry.org For example, using Pd(OAc)₂ in an aqueous acetic acid medium has proven effective, highlighting a move towards greener and more atom-economical processes. organic-chemistry.org

Table 1: Comparison of One-Pot Synthetic Strategies for Arylboronic Acid Derivatives

| Strategy | Catalyst System | Key Transformation | Advantages | Reference |

|---|---|---|---|---|

| Ir-Catalyzed Borylation/Cleavage | Iridium complexes (e.g., [Ir(COD)Cl]₂/dtbpy) | Direct C-H borylation of arenes followed by oxidative cleavage. | Avoids pre-functionalized arenes; high functional group tolerance. | organic-chemistry.orgacs.org |

| Pd-Catalyzed Coupling/Cyclization | Pd(II) salts (e.g., Pd(OAc)₂) | Suzuki-type coupling followed by in situ intramolecular reaction. | Builds complex heterocyclic structures efficiently; can be performed in green solvents. | nih.govorganic-chemistry.org |

| Boronic Acid Homologation | Palladium catalysts | Cross-coupling of boronic acids with haloaryl BMIDA components. | Provides a platform for diversity-oriented synthesis. acs.org | acs.org |

Stereochemical Considerations in the Synthesis of Substituted Arylboronic Acids

When synthesizing chiral molecules containing a boronic acid group, controlling the stereochemistry is of paramount importance. The development of stereoselective and stereospecific reactions has been a key area of research.

Enantioselective additions of arylboronic acids to prochiral substrates represent a powerful method for creating chiral tertiary alcohols. Rhodium-catalyzed additions to N-heteroaryl ketones have been established, affording α-heteroaryl alcohols with excellent enantiomeric excess (ee). rsc.org The success of this transformation is highly dependent on the choice of the chiral ligand; for instance, the WingPhos ligand has proven crucial for achieving high yields and ee values. rsc.org

Furthermore, the stereochemical outcome of Suzuki-Miyaura cross-coupling reactions involving chiral boronic esters can be controlled. Research has shown that the stereospecific coupling of enantioenriched α-(acetylamino)benzylboronic esters can proceed with either inversion or retention of configuration, depending on the additives used. acs.org For example, in the presence of a palladium catalyst, using phenol (B47542) as an additive leads to an inversion of stereochemistry, while an additive like Zr(Oi-Pr)₄·i-PrOH results in retention. acs.org This switchable stereoselectivity provides remarkable flexibility in synthesizing specific stereoisomers.

A transition-metal-free, stereospecific nucleophilic substitution has also been reported where arylboronic acids act as nucleophiles. researchgate.net The reaction between chiral α-aryl-α-mesylated acetamides and arylboronic acids yields chiral α,α-diaryl acetamides with excellent ee. researchgate.net The CONH functionality in the substrate is believed to be crucial, acting as a bridge between the reactants to facilitate an intramolecular Sₙ2-type attack, thus ensuring the stereospecificity of the process. researchgate.net

Table 2: Stereochemical Control in Arylboronic Acid Reactions

| Reaction Type | Catalyst/Reagent | Stereochemical Outcome | Key Feature | Reference |

|---|---|---|---|---|

| Enantioselective Arylation of Ketones | Rhodium / Chiral Ligand (e.g., WingPhos) | High enantioselectivity (excellent ee). | Creates chiral tertiary alcohols from prochiral ketones. | rsc.org |

| Stereospecific Suzuki-Miyaura Coupling | Palladium / Additive (Phenol or Zr(Oi-Pr)₄) | Switchable: Inversion (with phenol) or Retention (with Zr(Oi-Pr)₄). | Additive controls the stereochemical pathway. | acs.org |

| Stereospecific Nucleophilic Substitution | Base (e.g., K₂CO₃), Transition-metal-free | Stereospecific (Sₙ2-type mechanism). | CONH group on substrate facilitates intramolecular reaction. | researchgate.net |

Solid-Phase Synthesis Approaches for Arylboronic Acids

Solid-phase synthesis offers a practical alternative to solution-phase methods for preparing and derivatizing arylboronic acids, which can be difficult to handle due to their physical properties. researchgate.net This approach simplifies purification, as excess reagents and by-products can be washed away from the resin-bound product, and enables high-throughput and automated synthesis. acs.orgnih.gov

A general solid-phase strategy utilizes a diethanolamine-functionalized polystyrene (DEAM-PS) resin to immobilize boronic acids. researchgate.netacs.org This anchor facilitates the esterification process, notably avoiding the need for the exhaustive removal of water. acs.org The immobilized arylboronic acids can then undergo various transformations directly on the resin. For example, they can be used in Suzuki cross-coupling and borono-Mannich reactions. researchgate.net A key advantage of this method is the ability to perform resin-to-resin transfer reactions, which eliminates time-consuming cleavage and transfer steps, thereby streamlining combinatorial library synthesis. researchgate.netacs.org

This methodology has been successfully extended to the synthesis of complex molecules like peptide-boronic acids. nih.govsemanticscholar.orgnih.gov Using commercially available 1-glycerol polystyrene resin, α-aminoboronic acids can be loaded and then elongated using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. nih.gov This approach is compatible with a wide range of functional groups and allows for the construction of peptide sequences in high purity. nih.govnih.gov The final product is cleaved from the resin, often requiring minimal purification. nih.gov This strategy significantly improves access to peptide-boronic acids, which are an important class of protease inhibitors. nih.gov

Table 3: Solid-Phase Synthesis Strategies for Arylboronic Acids and Derivatives

| Resin/Support | Linkage Chemistry | Key Applications | Advantages | Reference |

|---|---|---|---|---|

| Diethanolamine-Polystyrene (DEAM-PS) | Boronic acid esterification with diethanolamine (B148213) anchor. | Derivatization of functionalized arylboronic acids, Suzuki coupling, borono-Mannich reactions, resin-to-resin transfer. | General applicability, simplifies handling and purification, enables automation. researchgate.netacs.org | researchgate.netacs.org |

| 1-Glycerol Polystyrene | Boronic acid esterification with glycerol (B35011) linker. | Solid-phase synthesis of C-terminal peptide-boronic acids using Fmoc chemistry. | High-yield synthesis, eliminates need for extensive purification, compatible with standard SPPS. nih.govsemanticscholar.org | nih.govsemanticscholar.org |

Mechanistic Investigations of Reactions Involving 2 Isobutoxy 5 Methylphenylboronic Acid

Fundamental Principles of Boronic Acid Reactivity as Lewis Acids

Boronic acids, including 2-Isobutoxy-5-methylphenylboronic acid, are characterized by a boron atom with a vacant p-orbital, which makes them effective Lewis acids. nih.govmdpi.com This Lewis acidity is central to their reactivity, allowing them to accept a pair of electrons from a Lewis base. In aqueous solutions, boronic acids exist in equilibrium with their corresponding boronate forms. nih.gov The Lewis acidity of a boronic acid can be tuned by the substituents on the aromatic ring. Electron-withdrawing groups generally increase Lewis acidity, while electron-donating groups decrease it. In the case of this compound, the isobutoxy and methyl groups are electron-donating, which would be expected to modulate its Lewis acidic character.

The interaction of boronic acids with other molecules is often the first step in a catalytic cycle. For instance, their ability to form reversible covalent bonds with hydroxyl groups is a key feature in boronic acid catalysis, enabling the activation of alcohols and carboxylic acids. ualberta.ca This activation proceeds through the polarization of the C–O bond, facilitating subsequent chemical transformations. ualberta.ca The ortho-substituents on arylboronic acids can significantly influence their catalytic reactivity. ualberta.ca

Detailed Mechanistic Pathways in Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process to form carbon-carbon bonds, is one of the most significant applications of boronic acids. libretexts.orgwikipedia.org The generally accepted mechanism involves a catalytic cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

Oxidative Addition Step: Influence of Aryl Halide Structure

The catalytic cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. libretexts.org This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a Pd(II) species. libretexts.orgwikipedia.org The rate of this step is highly dependent on the nature of the halide, with the reactivity order generally being I > OTf > Br > Cl. libretexts.orgwikipedia.org

The structure of the aryl halide also plays a crucial role. Electron-withdrawing groups on the aryl halide can accelerate the oxidative addition, while sterically hindered halides may react more slowly. The stereochemistry of this step is also well-defined; for instance, oxidative addition to vinyl halides proceeds with retention of stereochemistry. wikipedia.orgharvard.edu The initial product of oxidative addition is a cis-palladium complex, which often rapidly isomerizes to the more stable trans-complex. wikipedia.orgharvard.edu

Transmetalation Kinetics and Thermodynamics with Palladium Centers

Transmetalation is the step where the organic group from the boronic acid is transferred to the palladium center. libretexts.orgrsc.org This process typically requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species. organic-chemistry.orgnih.gov Two main pathways for transmetalation have been proposed: one involving the reaction of a palladium halide complex with a boronate, and another involving the reaction of a palladium hydroxo complex with the neutral boronic acid. nih.gov

The kinetics and thermodynamics of this step are influenced by several factors, including the nature of the ligands on the palladium, the base used, and the solvent. illinois.eduacs.org The formation of an intermediate with a Pd-O-B linkage has been a long-postulated but elusive aspect of this step. illinois.eduacs.org Recent studies using advanced spectroscopic techniques have provided evidence for the existence of such intermediates, offering deeper insight into the transmetalation mechanism. illinois.eduacs.org The structure of the boronic acid, including the steric and electronic effects of its substituents, directly impacts the rate and efficiency of the transmetalation step.

Reductive Elimination Pathways and Product Formation

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple and are eliminated to form the new carbon-carbon bond, regenerating the Pd(0) catalyst. libretexts.orgnumberanalytics.com This step is crucial as it forms the desired product and allows the catalyst to re-enter the cycle. numberanalytics.comyonedalabs.com

For reductive elimination to occur, the two organic fragments must typically be in a cis orientation on the square-planar palladium complex. yonedalabs.com The rate of reductive elimination can be influenced by the electronic nature of the ligands and the organic groups. Electron-donating ligands can facilitate this step by increasing the electron density on the metal center. libretexts.org The steric bulk of the ligands and the coupled groups can also play a significant role.

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling

| Step | Description | Key Intermediates | Influencing Factors |

| Oxidative Addition | Insertion of Pd(0) into the aryl-halide bond. | Pd(II)-aryl-halide complex. | Aryl halide structure, leaving group, ligands. libretexts.orgwikipedia.org |

| Transmetalation | Transfer of the organic group from boron to palladium. | Arylpalladium(II) boronate complexes. | Base, ligands, solvent, boronic acid structure. organic-chemistry.orgnih.gov |

| Reductive Elimination | Formation of the C-C bond and regeneration of Pd(0). | Di-organic Pd(II) complex. | Ligand electronics and sterics, nature of coupled groups. libretexts.orgyonedalabs.com |

Mechanistic Aspects of Copper-Catalyzed Oxidative Coupling Reactions

Copper-catalyzed reactions represent a cost-effective and less toxic alternative to palladium-catalyzed couplings. nih.gov In the context of boronic acids, copper can catalyze oxidative cross-coupling reactions. nih.govresearchgate.net The mechanism of these reactions is still an area of active investigation but is understood to involve different intermediates and pathways compared to palladium catalysis.

One proposed mechanism for the copper(II)-catalyzed oxidative coupling of arenes and boronic acids involves an electrophilic metalation of the arene by Cu(II), followed by transmetalation of the arylboronate to the resulting arylcopper(II) intermediate. nih.gov A subsequent redox reaction can lead to an arylcopper(III) species, which then undergoes reductive elimination to form the cross-coupled product and a Cu(I) species. nih.gov Under aerobic conditions, the Cu(I) is re-oxidized to Cu(II) to complete the catalytic cycle. nih.govresearchgate.net

The role of the base is also critical in copper-catalyzed homocoupling of boronic acids, where it facilitates the transmetalation from boron to copper(II). mdpi.com Mechanistic studies suggest the formation of organocopper(II) dimers that can undergo a coupled transmetalation-electron transfer to form a bis-organocopper(III) complex, which then readily undergoes reductive elimination. mdpi.com

Role of Boron in Catalytic Cycles Beyond C-C Bond Formation

The utility of boronic acids extends beyond their role as mere transmetalation agents in C-C bond formation. The Lewis acidic nature of the boron atom allows it to act as a catalyst in its own right for a variety of organic transformations. ualberta.canih.gov This is often referred to as boronic acid catalysis (BAC).

In these roles, boronic acids can activate substrates containing hydroxyl groups, such as alcohols and carboxylic acids, by forming dynamic covalent adducts. ualberta.canih.gov This activation can facilitate reactions like dehydrations, condensations, and acylations. nih.gov For example, electron-deficient arylboronic acids are effective catalysts for Friedel-Crafts alkylations using alcohols as alkylating agents. ualberta.ca

Furthermore, boron's ability to form various stable and reactive species allows it to participate in catalytic cycles for the formation of C-N and C-O bonds. For instance, copper-catalyzed oxidative coupling of arylboronic acids with amines and carbon dioxide can produce O-aryl carbamates. rsc.org Boron has also been implicated in the activation of substrates for cycloaddition reactions and in the development of dual catalytic systems. ualberta.canih.gov The versatility of the boron atom ensures its continued exploration in the development of novel catalytic processes.

Article on this compound Cannot Be Generated

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient available information to generate a detailed article on the chemical applications of This compound (CAS No. 870778-94-2) according to the specified outline.

While the compound is listed by several chemical suppliers, indicating its availability as a synthetic building block, there is a notable absence of published research detailing its specific use in the outlined applications. cymitquimica.comsigmaaldrich.combldpharm.comboroncore.com Searches for its involvement in Suzuki-Miyaura cross-coupling reactions—including the formation of biaryl compounds with controlled selectivity, the synthesis of conjugated systems, or its behavior with hindered coupling partners—did not yield any specific examples or research findings. nih.govnih.govresearchgate.net

Similarly, no data could be found on its application in stereospecific Suzuki-Miyaura processes, solid-phase synthesis for library creation, or other carbon-carbon bond-forming reactions. nih.govillinois.edunih.gov The strict requirement to focus solely on "this compound" and adhere to the detailed outline cannot be met without specific, citable evidence of its use in these contexts.

General information on the Suzuki-Miyaura reaction and other organic synthesis methods is abundant but does not specifically reference the title compound. nih.govmdpi.comnih.govresearchgate.netalevelchemistry.co.uk To maintain scientific accuracy and adhere to the user's explicit instructions, the generation of an article would require speculation, which is contrary to the principles of providing factual and evidence-based content. Therefore, the requested article cannot be created at this time due to the lack of specific research data for this particular compound.

Table of Mentioned Compounds

Derivatization and Functional Group Interconversions of the Boronic Acid Moiety

The boronic acid group of this compound is a versatile functional handle that can be readily transformed into other functional groups. This capability significantly enhances its utility as a synthetic intermediate.

One of the most common transformations is the conversion of the boronic acid to a boronic ester, often a pinacol (B44631) ester. This is typically achieved by reacting the boronic acid with pinacol, often under conditions that remove water. Boronic esters are generally more stable, less prone to protodeboronation, and are often preferred for purification and for use in certain cross-coupling reactions.

The boronic acid moiety can also be converted to a trifluoroborate salt by treatment with KHF₂. Potassium aryltrifluoroborates are crystalline, air-stable solids that are often easier to handle and purify than the corresponding boronic acids. They are also effective coupling partners in various palladium-catalyzed cross-coupling reactions.

Furthermore, the boronic acid can be oxidized to the corresponding phenol (B47542). This transformation is typically carried out using an oxidizing agent such as hydrogen peroxide or Oxone®. This provides a route to 2-isobutoxy-5-methylphenol, which can be a valuable synthetic intermediate in its own right.

Conversely, the C-B bond can be cleaved to introduce a hydrogen atom (protodeboronation), which can be useful for removing the boronic acid functionality after it has served its synthetic purpose. This is typically achieved by treatment with a mild acid.

These transformations highlight the synthetic flexibility of the boronic acid group, allowing for its strategic manipulation during a multi-step synthesis.

Utility as a Versatile Building Block for Complex Molecular Architectures

The ability of this compound to participate in a variety of powerful bond-forming reactions makes it a valuable building block for the construction of complex molecular architectures. Its utility is particularly evident in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and materials science.

Through Suzuki-Miyaura cross-coupling reactions, the 2-isobutoxy-5-methylphenyl group can be readily incorporated into a wide range of molecules. This reaction, which couples a boronic acid with an organohalide in the presence of a palladium catalyst, is one of the most widely used methods for C-C bond formation in modern organic synthesis. The steric and electronic properties of the 2-isobutoxy-5-methylphenyl group can be strategically utilized to influence the properties of the final molecule.

The Chan-Lam coupling provides a complementary method for incorporating this moiety through C-N and C-O bond formation. wikipedia.orgorganic-chemistry.org This allows for the synthesis of a diverse array of anilines, phenols, and their derivatives, which are important intermediates and final products in many areas of chemistry.

Furthermore, its participation in Hayashi-Miyaura reactions provides access to chiral building blocks containing the 2-isobutoxy-5-methylphenyl substituent. youtube.com These chiral intermediates can then be elaborated into more complex, enantiomerically pure molecules.

In essence, this compound serves as a versatile scaffold upon which molecular complexity can be built. The combination of the reactive boronic acid handle with the specific substitution pattern on the aromatic ring makes it a powerful tool for synthetic chemists aiming to construct intricate and functionally diverse molecules.

Conclusion

Summary of Key Findings

2-Isobutoxy-5-methylphenylboronic acid is a member of the versatile class of arylboronic acids, which are of significant importance in modern synthetic organic chemistry. Its synthesis likely proceeds through the bromination and subsequent alkylation of p-cresol, followed by a Grignard reaction and boration. The compound's primary utility lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, particularly for the synthesis of sterically hindered biaryl molecules. The successful application of this reagent in such transformations often necessitates the use of specialized palladium catalysts with bulky ligands.

Future Outlook

The development and application of sterically demanding arylboronic acids like this compound are expected to continue to be an active area of research. Future work will likely focus on the development of even more efficient and robust catalytic systems to overcome the challenges associated with coupling sterically hindered substrates. The synthesis of novel biaryl compounds using this and similar building blocks will undoubtedly contribute to advancements in drug discovery and the creation of new functional materials.

Catalytic Roles and Organocatalytic Applications of 2 Isobutoxy 5 Methylphenylboronic Acid

Utilization as a Lewis Acid Catalyst in Organic Transformations

2-Isobutoxy-5-methylphenylboronic acid, by virtue of the vacant p-orbital on its boron atom, functions as a potent Lewis acid. mit.edu This Lewis acidity is central to its catalytic activity, enabling it to activate a variety of functional groups. nih.gov Organoboron acids are attractive as catalysts due to their stability, solubility in organic solvents, and generally low toxicity. nih.govresearchgate.net

The catalytic utility of arylboronic acids extends to a range of reactions, including dehydrative C-alkylation and allylation reactions using benzylic alcohols as electrophiles. researchgate.netacs.org In these transformations, the boronic acid activates the alcohol, facilitating the formation of new carbon-carbon bonds with water as the sole byproduct. researchgate.netacs.org While specific studies on this compound are not extensively documented in this context, the principles governing the catalytic activity of other arylboronic acids are applicable. For instance, the activation of alcohols towards inter- and intramolecular dehydrative etherification has been reported using catalytic amounts of arylboronic acids. acs.org

Furthermore, the Lewis acidic nature of boronic acids has been harnessed in the conversion of biomass-derived sugars into valuable platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF). mit.edunih.govresearchgate.net This process often involves a Lewis acid-catalyzed isomerization of an aldose to a ketose, followed by a Brønsted acid-catalyzed dehydration. researchgate.netresearchgate.net Bifunctional catalysts possessing both Lewis and Brønsted acidity have shown significant promise in this one-pot conversion. nih.govrsc.org The structural attributes of this compound make it a candidate for such catalytic systems.

Organocatalytic Activation of Carboxylic Acids

A significant area of application for arylboronic acids, particularly those with ortho-substituents, is the organocatalytic activation of carboxylic acids. This activation circumvents the need for stoichiometric activating agents, which are often used in traditional methods for forming amide and ester bonds, thus offering a greener and more atom-economical approach. nih.govorganic-chemistry.org

The direct formation of amides from carboxylic acids and amines is a cornerstone of organic synthesis, and arylboronic acids have emerged as effective catalysts for this transformation. nih.govorganic-chemistry.org Research has shown that ortho-substituted arylboronic acids are particularly adept at catalyzing these reactions. nih.govorganic-chemistry.org The mechanism is thought to involve the formation of an acylborate intermediate. nih.govorganic-chemistry.org

Studies on ortho-iodoarylboronic acids have demonstrated that electron-donating substituents on the aromatic ring can enhance catalytic activity. nih.gov For example, 5-methoxy-2-iodophenylboronic acid (MIBA) has been identified as a highly active catalyst for direct amidation at room temperature, outperforming its unsubstituted counterpart. nih.govorganic-chemistry.org This suggests that the 5-methyl and 2-isobutoxy groups in this compound would likely contribute favorably to its catalytic efficacy in direct amidation reactions. The bulky ortho-isobutoxy group can also play a crucial role in preventing the formation of catalytically inactive species. nih.gov

The table below summarizes the effect of substituents on the catalytic activity of arylboronic acids in direct amidation reactions, based on findings from related compounds.

| Catalyst | Substituents | Relative Activity | Reference |

| o-Iodophenylboronic acid | 2-Iodo | Baseline | nih.gov |

| MIBA | 2-Iodo, 5-Methoxy | Higher | nih.govorganic-chemistry.org |

| This compound | 2-Isobutoxy, 5-Methyl | Predicted to be high | N/A |

This table is illustrative and based on trends observed in the literature.

Nucleophilic 1,2-addition to carbonyl compounds is a fundamental reaction in organic synthesis. masterorganicchemistry.com The electrophilicity of the carbonyl carbon can be enhanced by a Lewis acid catalyst. libretexts.org Arylboronic acids can catalyze such reactions by coordinating to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack. nih.gov

While direct examples of this compound catalyzing 1,2-additions are not prominent in the literature, the underlying principle of Lewis acid catalysis by boronic acids is well-established. nih.govdalalinstitute.com The reaction involves the addition of a nucleophile to the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com This process is crucial for the formation of alcohols, cyanohydrins, and hemiacetals from aldehydes and ketones. libretexts.org The efficiency of the boronic acid catalyst in these reactions would be influenced by its Lewis acidity and steric profile, suggesting that the electronic and steric nature of the isobutoxy and methyl groups would be significant.

Conjugate 1,4-addition, or Michael addition, is a key method for forming carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.comlibretexts.org This reaction involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org Lewis acid catalysis can facilitate this reaction by activating the Michael acceptor.

Arylboronic acids have been used in rhodium-catalyzed asymmetric 1,4-addition reactions of organoboron reagents to α,β-unsaturated ketones. organic-chemistry.org In these systems, the boronic acid acts as the source of the nucleophilic group. Furthermore, boronic acids themselves can act as catalysts in certain conjugate addition reactions. d-nb.info For instance, the conjugate addition of amines to α,β-unsaturated aldehydes and ketones can be promoted by Lewis acids. libretexts.org Although specific data for this compound is limited, its Lewis acidic nature suggests potential applicability in catalyzing such transformations.

The table below outlines various nucleophiles and substrates used in conjugate addition reactions that can be potentially catalyzed by Lewis acids like this compound.

| Nucleophile | Substrate (Michael Acceptor) | Product Type | Reference |

| Amines | α,β-Unsaturated Aldehydes/Ketones | β-Amino Aldehydes/Ketones | libretexts.org |

| Organoboron Reagents | α,β-Unsaturated Ketones | β-Substituted Ketones | organic-chemistry.org |

| Thiolates | α,β-Unsaturated Carbonyls | β-Thio Carbonyls | masterorganicchemistry.com |

The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings. It is a [4+2] cycloaddition between a conjugated diene and a dienophile. masterorganicchemistry.com The rate of the Diels-Alder reaction can be significantly accelerated by Lewis acid catalysis, which lowers the energy of the LUMO of the dienophile. masterorganicchemistry.com

Chiral oxazaborolidines, which are derived from boronic acids, have been employed as catalysts for enantioselective Diels-Alder reactions. More directly, Lewis acidic boronic acids can catalyze Diels-Alder reactions. For example, the cycloaddition of biomass-derived 2,5-dimethylfuran (B142691) and ethylene (B1197577) to produce p-xylene (B151628) is catalyzed by solid acid catalysts, including those with Lewis acid sites. mdpi.com This indicates a potential role for this compound in catalyzing cycloaddition reactions, where it could activate the dienophile towards reaction with the diene.

Design Principles for Boronic Acid-Based Organocatalysts

The design of effective boronic acid-based organocatalysts hinges on several key principles related to the substituents on the aryl ring. mit.edu These substituents modulate the electronic and steric properties of the boronic acid, thereby influencing its catalytic activity and selectivity.

Lewis Acidity : The primary role of the boronic acid is to act as a Lewis acid. mit.edu The electron-withdrawing or electron-donating nature of the substituents on the phenyl ring directly impacts the electron density at the boron center, and thus its Lewis acidity. While electron-withdrawing groups generally increase Lewis acidity, studies in direct amidation have shown that electron-donating groups can sometimes lead to more active catalysts, suggesting a more complex interplay of factors. nih.gov

Steric Hindrance : Bulky ortho-substituents are a critical design element. nih.gov The ortho-isobutoxy group in this compound is expected to play a significant role in preventing the formation of catalytically inactive trimeric boroxines through self-condensation. This ensures a higher concentration of the monomeric, catalytically active boronic acid species in the reaction mixture.

Bifunctionality : In some cases, the substituents can introduce a secondary functionality that participates in the catalytic cycle. For instance, an ortho-substituent with a hydrogen-bond accepting group can help in organizing the transition state, as has been proposed for ortho-iodoarylboronic acids in amidation reactions. nih.gov

2 Isobutoxy 5 Methylphenylboronic Acid in Medicinal Chemistry Research

Design and Synthesis of Boron-Containing Bioactive Scaffolds

The synthesis of boronic acids is a cornerstone of their application in drug discovery. nih.gov Aryl boronic acids, including structures like 2-Isobutoxy-5-methylphenylboronic acid, are frequently prepared through established synthetic routes. nih.gov A common and foundational method involves the electrophilic trapping of arylmetal intermediates, such as those formed from Grignard reagents or through lithium-halogen exchange, with borate (B1201080) esters at low temperatures. nih.gov

More modern and efficient methods have since been developed. The Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning methodology, extensively uses boronic acids as key intermediates to form new carbon-carbon bonds. nih.govwikipedia.org The synthesis of the boronic acid moiety itself can also be achieved via transition metal-catalyzed processes, including the coupling of aryl halides with diboronic acid reagents or the direct C-H functionalization of aromatic rings. nih.gov Recently, a method known as decarboxylative borylation has been developed, which uses inexpensive nickel catalysts to convert abundant carboxylic acids into the corresponding boronic acids, streamlining the synthesis of these valuable compounds. drugdiscoverytrends.com

These synthetic strategies allow for the creation of diverse libraries of boronic acid derivatives. By modifying the substituents on the phenyl ring, such as the isobutoxy and methyl groups in this compound, chemists can fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets. chemimpex.com For instance, the incorporation of a boronic acid group into chalcone (B49325) structures has been studied for its potential cytotoxic activity against cancer cells. nih.gov The versatility in synthesis allows for the rational design of boron-containing bioactive scaffolds tailored for specific therapeutic applications. rsc.orgnih.gov

Table 1: Common Synthetic Methods for Aryl Boronic Acids

| Method | Description | Key Reagents | Reference |

| Electrophilic Trapping | Arylmetal intermediates react with borate esters. | Grignard reagents, Organolithium reagents, Borate esters | nih.gov |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of boronic acids with halides. | Palladium catalyst, Base | nih.govwikipedia.org |

| Metal-Catalyzed Borylation | Coupling of aryl halides with diboron (B99234) reagents. | Transition metal catalyst (e.g., Palladium), Diboron reagent | nih.gov |

| C-H Activation/Borylation | Direct functionalization of an aromatic C-H bond to a C-B bond. | Transition metal catalyst (e.g., Iridium) | nih.gov |

| Decarboxylative Borylation | Replacement of a carboxylic acid group with a boronic acid group. | Nickel catalyst | drugdiscoverytrends.com |

Role of the Boronic Acid Moiety in Enzyme Inhibition Mechanisms

The boronic acid group, B(OH)₂, is a unique functional group in medicinal chemistry due to its dual nature. It is a Lewis acid with an empty p-orbital on the boron atom, making it electrophilic. nih.gov This allows it to form a reversible, yet stable, covalent bond with nucleophilic residues, such as the serine hydroxyl group found in the active sites of many enzymes. wikipedia.org The boron atom can readily accept a lone pair of electrons, changing its geometry from trigonal planar (sp²) to tetrahedral (sp³). ingentaconnect.com This tetrahedral intermediate often mimics the transition state of substrate hydrolysis catalyzed by proteases and other hydrolases, leading to potent enzyme inhibition. ingentaconnect.comresearchgate.net

The proteasome is a multi-catalytic protease complex responsible for degrading ubiquitinated proteins, playing a critical role in cellular protein homeostasis. frontiersin.org Its inhibition is a validated strategy for cancer therapy, particularly in multiple myeloma. nih.govnih.gov Boronic acids are a cornerstone of proteasome inhibitor design. nih.gov The drug Bortezomib (B1684674) (Velcade®), a dipeptidyl boronic acid, was the first proteasome inhibitor approved by the FDA. nih.govnih.gov

The mechanism of inhibition involves the electrophilic boron atom of the boronic acid forming a covalent adduct with the hydroxyl group of the N-terminal threonine residue in the proteasome's catalytic β-subunits. wikipedia.org This interaction blocks the chymotrypsin-like, trypsin-like, and caspase-like proteolytic activities of the proteasome, leading to an accumulation of misfolded and regulatory proteins. frontiersin.orgnih.gov This disruption of protein degradation induces endoplasmic reticulum (ER) stress, oxidative stress, and ultimately triggers apoptosis (programmed cell death) in cancer cells. frontiersin.orgmdpi.com Malignant cells, especially those in multiple myeloma, appear to be more sensitive to these effects than normal cells. nih.gov

Second-generation proteasome inhibitors have been developed to improve upon first-in-class agents. nih.gov For example, while bortezomib is a reversible inhibitor, carfilzomib (B1684676) is an irreversible inhibitor that selectively targets the chymotrypsin-like activity of the proteasome. frontiersin.orgnih.gov Research has also explored the dual inhibition of different proteasome catalytic sites (e.g., β5 and β2) to enhance cytotoxic effects and overcome resistance. mdpi.comnih.gov

Table 2: Boronic Acid-Based Proteasome Inhibitors

| Inhibitor | Type | Mechanism of Action | Target | Reference |

| Bortezomib | Dipeptidyl boronic acid | Reversible covalent inhibitor | Proteasome β1, β2, and β5 subunits | nih.govnih.gov |

| Ixazomib | Peptidyl boronic acid | Reversible covalent inhibitor | Proteasome β5 subunit | nih.govnih.gov |

| Delanzomib | Peptidyl boronic acid | Reversible covalent inhibitor | Proteasome β1 and β5 subunits | frontiersin.org |

Human Neutrophil Elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils. cosmobio.co.jpnih.gov While it plays a role in host defense by degrading proteins of pathogens, its unregulated activity can lead to the destruction of host tissues, particularly elastin (B1584352) in the lungs. cosmobio.co.jpnih.gov This implicates HNE in the pathology of inflammatory lung diseases like cystic fibrosis and chronic obstructive pulmonary disease (COPD). drugdiscoverytrends.comnih.gov

Boronic acids have been investigated as potent inhibitors of HNE. drugdiscoverytrends.com Similar to their interaction with the proteasome, the boronic acid moiety acts as a transition-state analog. The electrophilic boron atom is attacked by the nucleophilic hydroxyl group of the catalytic serine residue (Ser-195) in the HNE active site. ingentaconnect.com This forms a stable, tetrahedral boronate adduct, effectively inactivating the enzyme. ingentaconnect.com The development of boronic acid-based HNE inhibitors has been a subject of significant research, with scientists creating compounds that show high potency and selectivity for HNE over other proteases. nih.govmdpi.com The structure of the organic part of the molecule, such as the substituted phenyl ring in this compound, is crucial for directing the inhibitor to the enzyme's binding pocket and achieving high affinity. nih.gov

Beta-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillins and cephalosporins. nih.govwikipedia.org They function by hydrolyzing the amide bond in the β-lactam ring, rendering the antibiotic inactive. wikipedia.org To combat this resistance mechanism, β-lactam antibiotics are often co-administered with a β-lactamase inhibitor. nih.gov

A newer class of non-β-lactam β-lactamase inhibitors features a boronic acid core. mdpi.com Vaborbactam is a prominent example of a cyclic boronate inhibitor. mdpi.com The mechanism involves the boronic acid acting as a transition-state analog of the β-lactam substrate. nih.gov The boron atom forms a reversible covalent bond with the catalytic serine residue in the active site of the β-lactamase enzyme. nih.gov This interaction is stable enough to prevent the enzyme from hydrolyzing antibiotics but can be reversible. wikipedia.org This novel class of inhibitors has demonstrated broad-spectrum activity against Class A and Class C serine β-lactamases, restoring the efficacy of partner antibiotics against many resistant Gram-negative bacteria. nih.govmdpi.com

Table 3: Boronic Acid-Based β-Lactamase Inhibitors

| Inhibitor | Type | Mechanism of Action | Target Enzymes | Reference |

| Vaborbactam | Cyclic boronic acid derivative | Reversible covalent inhibitor | Class A and C serine β-lactamases | mdpi.com |

| Taniborbactam | Boronic acid derivative | Reversible covalent inhibitor | Serine- and metallo-β-lactamases | N/A |

| QPX7728 | Boronic acid derivative | Reversible covalent inhibitor | Broad-spectrum including serine- and metallo-β-lactamases | N/A |

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins. nih.govnih.gov This activity generally leads to chromatin condensation and transcriptional repression. mdpi.com The dysregulation of HDACs is linked to the development of cancer, making them an important therapeutic target. mdpi.com

HDAC inhibitors work by blocking the catalytic activity of these enzymes, leading to hyperacetylation of histones, which in turn can reactivate the expression of tumor suppressor genes, induce cell cycle arrest, and promote apoptosis in cancer cells. nih.govmdpi.com The typical pharmacophore for an HDAC inhibitor includes a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker, and a surface-recognition "cap" group. mdpi.com

While hydroxamic acids are the most common ZBG in approved HDAC inhibitors like Vorinostat, research into alternative ZBGs is ongoing to improve isoform selectivity and reduce off-target effects. mdpi.comuni-duesseldorf.de Although boronic acids are also Lewis acids and can interact with metal ions, their primary role as a zinc-binding group in HDAC inhibitors is less established compared to their function as covalent inhibitors of serine hydrolases. The search results indicate that boronic acids have been developed as inhibitors for other enzymes like proteasomes and proteases, but their application as a primary scaffold for HDAC inhibition is not as prominently featured. researchgate.netnih.gov

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺). nih.gov They play crucial roles in various physiological processes, and their inhibition has therapeutic applications, for instance, as diuretics and anti-glaucoma agents. nih.gov

CAs are typically zinc-metalloenzymes. researchgate.net The classical inhibitors of CAs are sulfonamides, which coordinate directly to the catalytic Zn²⁺ ion in the active site. nih.gov In the search for new classes of inhibitors with potentially different isoform selectivity, other zinc-binding groups have been explored. researchgate.net Carboxylic acids, for example, have been shown to inhibit CAs by interacting with the active site zinc ion. researchgate.net Given that boronic acids are considered bioisosteres of carboxylic acids, it is plausible that they could also interact with the carbonic anhydrase active site. nih.gov However, the primary mechanism of boronic acids involves forming covalent bonds with nucleophilic residues like serine, whereas CA inhibition typically involves chelation of the zinc cofactor. ingentaconnect.comresearchgate.net While interactions are possible, boronic acids are not a classical or widely studied class of carbonic anhydrase inhibitors compared to sulfonamides. nih.gov

Development of Anti-Infective Agents (Antimicrobial, Antituberculosis, Antifungal)

The boronic acid moiety is a key feature in several compounds investigated for anti-infective properties. Although direct studies on this compound are not prominent, the activities of structurally related compounds suggest its potential in this area.

Antimicrobial and Antifungal Activity: Research has shown that various substituted phenylboronic acids exhibit antimicrobial and antifungal effects. For instance, halogenated phenylboronic acids have demonstrated notable activity. A study on 33 halogenated acids identified 3,5-diiodo-2-methoxyphenylboronic acid and 2-fluoro-5-iodophenylboronic acid as effective agents against the biofilms of Vibrio parahaemolyticus. nih.govnih.gov These compounds had minimum inhibitory concentrations (MICs) of 100 μg/mL and were able to disrupt virulence factors like motility and aggregation. nih.gov Another compound, 5-Trifluoromethyl-2-formylphenylboronic acid, shows moderate activity against Candida albicans and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus. mdpi.com Its mechanism is thought to involve the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme for microbial protein synthesis. mdpi.com

The antifungal potential of boron-containing compounds extends to heterocyclic organoboron structures, which have shown efficacy against dermatophytes like Trichophyton mentagrophytes and Microsporum canis. nih.gov The activity of these compounds highlights the versatility of the boronic acid functional group in the design of new anti-infective agents. The specific substitutions on the phenyl ring, such as the isobutoxy and methyl groups in this compound, would likely modulate this activity, influencing factors like lipophilicity and interaction with microbial targets.

Antituberculosis Activity: The search for new antituberculosis drugs is critical due to rising multidrug resistance. nih.gov While natural products are a significant source of new leads, synthetic compounds based on privileged scaffolds are also of great interest. nih.gov Phenylboronic acids and their derivatives are being explored in this context. For example, a study on pyrazolylpyrimidinones, though structurally distinct, highlights the strategy of screening compound libraries to find novel antitubercular agents. nih.gov Another study identified a triazole-thiol parent compound with an MIC of 5.5 µg/mL against H37Rv and 11 µg/mL against multidrug-resistant strains of Mycobacterium tuberculosis. mdpi.com Given that the boronic acid moiety can form stable complexes, its incorporation into molecules designed to target mycobacterial pathways is a plausible strategy for developing new antituberculosis agents.

Table 1: Examples of Anti-Infective Phenylboronic Acid Derivatives

| Compound Name | Target Organism(s) | Reported Activity (MIC) | Reference |

| 3,5-diiodo-2-methoxyphenylboronic acid | Vibrio parahaemolyticus | 100 µg/mL | nih.gov |

| 2-fluoro-5-iodophenylboronic acid | Vibrio parahaemolyticus | 100 µg/mL | nih.gov |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Bacillus cereus | Lower than AN2690 (Tavaborole) | mdpi.com |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv | 5.5 µg/mL | mdpi.com |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR M. tuberculosis | 11 µg/mL | mdpi.com |

Investigation of Anticancer Activities and Mechanism of Action

Phenylboronic acids are a class of compounds with emerging potential in oncology. Their ability to interact with biological molecules, including proteins and saccharides often overexpressed on cancer cells, makes them attractive candidates for anticancer drug development.

Antiproliferative Effects: Numerous studies have demonstrated the cytotoxic effects of boronic acid derivatives against various cancer cell lines. Halogenated benzofuran (B130515) derivatives, for example, have shown enhanced anticancer activity. researchgate.net In one study, two halogenated benzofuran carboxylate derivatives were tested against a panel of human cancer cell lines, with one compound showing significant activity against A549 (lung) and HepG2 (liver) cancer cells. nih.govnih.gov The IC₅₀ values were as low as 3.5 µM. nih.gov The anticancer effects of these compounds are often linked to the induction of oxidative stress and apoptosis. nih.gov

Mechanism of Action: The mechanisms through which boronic acid-containing compounds exert their anticancer effects are diverse. Some phytochemicals and their synthetic analogs are known to induce apoptosis, trigger cell cycle arrest, and inhibit pathways involved in proliferation and metastasis. nih.govmdpi.com For instance, a novel styrylsulfonyl methylpyridine derivative was found to cause G2/M cell cycle arrest in cancer cells, followed by apoptosis. doi.org It also interfered with mitotic spindle assembly. doi.org Another compound, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), acts as a microtubule targeting agent, inducing mitotic arrest and cell death. oncotarget.com This compound showed greater toxicity towards breast cancer cells (MCF-7 IC₅₀ = 0.73 µM) compared to normal fibroblast cells. oncotarget.com The boronic acid group in this compound could potentially interact with key cellular targets, such as enzymes or cell surface glycoproteins, to elicit similar anticancer responses.

Table 2: Anticancer Activity of Selected Boronic Acid and Benzofuran Derivatives

| Compound Name | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Proposed Mechanism | Reference |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver), A549 (Lung) | 3.8 µM, 3.5 µM | Induction of apoptosis, cell cycle arrest at S and G2/M phases | nih.govnih.gov |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 µM | Induction of apoptosis, G2/M phase arrest | nih.govnih.gov |

| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (Breast) | 0.73 µM | Microtubule targeting agent, mitotic arrest | oncotarget.com |

| (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77) | HCT-116 (Colon) | < 1 µM | G2/M arrest, inhibition of tubulin polymerization | doi.org |

Applications in Boron Neutron Capture Therapy (BNCT)

Boron Neutron Capture Therapy (BNCT) is a binary radiation therapy that uses a non-radioactive isotope, boron-10 (B1234237) (¹⁰B), which, upon irradiation with low-energy neutrons, produces high-energy alpha particles that can selectively kill cancer cells. nih.govnih.gov The success of BNCT is critically dependent on the selective delivery of sufficient quantities of ¹⁰B to tumor cells. nih.govnih.gov

While there is no specific research on this compound as a BNCT agent, its core structure is related to one of the two clinically used agents, L-boronophenylalanine (BPA). nih.govmdpi.com BPA is a boronic acid-containing amino acid that is preferentially taken up by tumor cells via the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancers. nih.govmdpi.com However, BPA has limitations, including low water solubility and the need for high doses. nih.govmdpi.com

The development of new boron delivery agents is a major focus of BNCT research. nih.govresearchgate.netresearchgate.net The ideal agent should have high tumor selectivity, rapid clearance from normal tissues, and low intrinsic toxicity. nih.gov Researchers are exploring a wide range of molecules, including other boron-containing amino acids, peptides, antibodies, and nanoparticles, to improve boron delivery. researchgate.net A compound like this compound could potentially be developed into a BNCT agent, for instance, by conjugating it to a tumor-targeting molecule. Its isobutoxy and methyl groups would influence its lipophilicity and biodistribution, which are key parameters for any potential BNCT drug.

Table 3: Key Requirements for Boron Neutron Capture Therapy (BNCT) Agents

| Requirement | Description | Rationale | Reference |

| High Tumor Uptake | Sufficient concentration of ¹⁰B (~20–50 µg/g) accumulates in the tumor. | To ensure a lethal dose of radiation is delivered to cancer cells upon neutron capture. | nih.gov |

| High Tumor-to-Normal Tissue Ratio | Boron concentration ratio should be >3:1 between the tumor and surrounding normal tissue. | To minimize damage to healthy tissue and reduce side effects. | nih.gov |

| High Tumor-to-Blood Ratio | Boron concentration ratio should be >3:1 between the tumor and blood. | To reduce systemic radiation dose and protect vascular endothelium. | nih.gov |

| Low Intrinsic Toxicity | The boron delivery agent itself should not be toxic to the patient. | To allow for the administration of a high enough dose to achieve therapeutic boron levels in the tumor. | nih.gov |

| Rapid Clearance | The agent should clear relatively quickly from blood and normal tissues but persist in the tumor. | To provide a therapeutic window for neutron irradiation when tumor boron levels are high and normal tissue levels are low. | nih.gov |

Carbohydrate Sensing and Interaction with Diols in Biological Systems

A fundamental chemical property of boronic acids is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. nih.gov This interaction forms a cyclic boronate ester. mdpi.com Since carbohydrates are rich in diol groups, phenylboronic acids are widely used as synthetic receptors for carbohydrate sensing. nih.govresearchgate.net

This principle is directly applicable to this compound. The boronic acid group, -B(OH)₂, is the active component in this interaction. In biological systems, this allows for the specific recognition of important carbohydrates like glucose, fructose, and sialic acids, which are involved in numerous physiological and pathological processes, including cancer and diabetes. nih.govnih.gov

The interaction is pH-dependent, with binding affinity generally increasing at pH values above the pKa of the boronic acid. mdpi.com The formation of the boronate ester can be designed to trigger a detectable signal, such as a change in fluorescence or color, forming the basis of a sensor. mdpi.comresearchgate.net For example, a fluorescent reporter molecule can be attached to the phenylboronic acid. When the boronic acid binds to a diol, the electronic environment of the reporter changes, leading to a measurable shift in fluorescence intensity. mdpi.com The isobutoxy and methyl substituents on the phenyl ring of this compound would modulate its pKa and binding affinity for various diols, allowing for the fine-tuning of sensor properties.

Table 4: Principles of Boronic Acid-Based Carbohydrate Sensing

| Principle | Description | Key Components | Reference |

| Reversible Esterification | The boronic acid [RB(OH)₂] reversibly reacts with a diol to form a five- or six-membered cyclic boronate ester. | Boronic acid, Diol (e.g., glucose) | mdpi.com |

| pH Dependence | The reaction is typically favored in aqueous solutions at a pH near or above the pKa of the boronic acid, where the more reactive boronate anion [RB(OH)₃]⁻ is present. | Boronic acid, Buffer system | mdpi.com |

| Signal Transduction | Binding of the carbohydrate to the boronic acid is coupled to a signal-generating mechanism (e.g., fluorescence, color change, electrochemical signal). | Boronic acid receptor, Signal reporter (e.g., fluorophore) | mdpi.comresearchgate.net |

| Competitive Binding | A pre-formed complex between a boronic acid and a reporter dye can be displaced by a target carbohydrate, causing a signal change. | Boronic acid, Reporter dye, Target carbohydrate | mdpi.com |

Design of Smart Drug Delivery Systems Responsive to Biological Cues

The ability of phenylboronic acids to react to specific biological stimuli makes them ideal components for "smart" drug delivery systems. nih.govnih.gov These systems are designed to release a therapeutic payload in response to specific cues present in the disease microenvironment, such as changes in pH or the concentration of certain molecules. nih.govresearchgate.net

The most common application of boronic acids in this field is the development of glucose-responsive systems, particularly for insulin (B600854) delivery in diabetes management. nih.govnih.gov In such a system, insulin can be encapsulated within a hydrogel or nanoparticle that is cross-linked using phenylboronic acid-diol interactions. nih.gov When glucose levels in the body rise, the glucose molecules (which are diols) compete with the cross-linking diols for binding to the boronic acid groups. mdpi.com This competition breaks the cross-links, causing the hydrogel to swell or the nanoparticle to disassemble, thereby releasing the encapsulated insulin. nih.govmdpi.com

This same principle can be applied to cancer therapy. The tumor microenvironment is often characterized by a lower pH and higher concentrations of reactive oxygen species (ROS) and certain saccharides (like sialic acid on cancer cell surfaces) compared to normal tissue. mdpi.com A drug delivery vehicle incorporating this compound could be engineered to be stable in normal physiological conditions but to release its anticancer drug payload upon encountering the specific cues of the tumor microenvironment. mdpi.com

Table 5: Components of a Boronic Acid-Based Smart Drug Delivery System

| Component | Function / Role | Example Material | Reference |

| Polymer Backbone | Forms the main structure of the nanoparticle or hydrogel. | Poly(vinyl alcohol), Chitosan, Dextran | mdpi.com |

| Boronic Acid Moiety | Acts as the stimuli-responsive trigger and/or cross-linker. | Phenylboronic acid derivatives | nih.govnih.gov |

| Therapeutic Agent | The drug to be delivered. | Insulin, Doxorubicin | nih.govmdpi.com |

| Biological Stimulus | The specific biological cue that triggers drug release. | Glucose, Low pH, Reactive Oxygen Species (ROS) | nih.govmdpi.com |

Applications of 2 Isobutoxy 5 Methylphenylboronic Acid in Materials Science

Synthesis of Boronic Acid-Containing Polymers and Hydrogels

The incorporation of boronic acid moieties into polymer chains is a key strategy for creating materials with stimuli-responsive properties. These polymers can be synthesized through the polymerization of boronic acid-containing monomers or by post-polymerization modification. researchgate.net The resulting materials, particularly hydrogels, exhibit sensitivity to changes in pH and the presence of specific diol-containing molecules. nih.gov

A significant area of research for PBA-containing hydrogels is in the development of glucose-sensitive systems. researchgate.net These materials can undergo volume changes, such as swelling or shrinking, in response to varying glucose concentrations. nih.gov This property is highly valuable for creating biosensors and controlled drug delivery systems, especially for diabetes management. researchgate.netmdpi.com

The mechanism relies on the reversible formation of boronate esters between the phenylboronic acid groups on the polymer network and the cis-diol groups of glucose molecules. nih.gov This interaction can alter the charge density and cross-linking of the hydrogel, leading to a measurable physical change. nih.gov For instance, hydrogels have been designed to release encapsulated drugs like insulin (B600854) or phenformin (B89758) in a controlled manner when glucose levels rise. mdpi.comnih.gov Research has explored various polymer backbones, such as those based on poly(acrylamide), to host the PBA functional groups. nih.govmdpi.com

Table 1: Examples of Phenylboronic Acid Derivatives in Glucose-Sensitive Hydrogels

| Phenylboronic Acid Derivative | Polymer System | Application | Key Finding |

|---|---|---|---|

| 3-Acrylamidophenylboronic acid (AAPBA) | Poly(AAPBA-co-N-isopropylacrylamide) | Glucose-Responsive Hydrogel | The hydrogel's response to glucose is influenced by the monomer ratio, showing potential for biosensors and insulin delivery systems. researchgate.net |

| Phenylboronic acid (PBA) functionalized polymers | Poly(ethylene oxide)-based hydrogel | Injectable Drug Delivery | The material forms an injectable, self-healing hydrogel through boronic acid-glucose complexation, showing glucose-responsive release of a model drug. nih.gov |

This table presents data on various phenylboronic acid derivatives to illustrate the functionality, as specific data for 2-Isobutoxy-5-methylphenylboronic acid is not available.

The dynamic and reversible nature of boronic ester bonds is central to the creation of self-healing polymers. rsc.org These materials can autonomously repair damage, extending their lifespan and improving safety. mdpi.combwise.kr The self-healing mechanism is based on the ability of the boronic ester cross-links to break and reform, a process that can be triggered by stimuli such as water or pH changes. bwise.krsci-hub.se

When a polymer containing boronic esters is damaged, the reversible bonds can re-establish across the fractured interface, restoring the material's integrity. rsc.org This has been demonstrated in various systems, including elastomers and hydrogels. rsc.orgsci-hub.se For example, glycopolymer hydrogels cross-linked with boronic esters have shown rapid self-healing capabilities alongside shear-thinning properties, which makes them suitable for injectable applications. mdpi.com The dynamic exchange of these B-O bonds allows the material to transition from a gel state to a flowing liquid under shear stress and then quickly recover its gel structure once the stress is removed. nih.govsci-hub.se

Integration into Optoelectronic Materials and Chemical Sensors

Phenylboronic acid and its derivatives are widely used as recognition elements in chemical and biosensors due to their specific binding affinity for diols. researchgate.netnih.gov This interaction can be translated into a detectable signal, such as a change in color (colorimetric) or light emission (fluorometric). researchgate.net

For sensing applications, PBA derivatives are often coupled with chromophores or fluorophores. When the boronic acid binds to a target analyte like glucose, the electronic properties of the attached dye molecule are altered, resulting in a measurable optical response. researchgate.net Beyond optical methods, PBA-modified electrodes are used to create electrochemical sensors. The binding of a sugar to the immobilized PBA can change the electrochemical properties of the system, allowing for detection via techniques like voltammetry. researchgate.netnih.gov While specific studies on this compound in this area are scarce, the fundamental principles suggest its potential utility in constructing sensors for diol-containing compounds.

Use as a Building Block for Supramolecular Assemblies and Functional Metal Complexes

Supramolecular chemistry involves the assembly of molecules into larger, organized structures through non-covalent interactions. researchgate.net Boronic acids are valuable building blocks in this field because the formation of boronic esters is a dynamic covalent interaction, offering a balance of stability and reversibility. This allows for the construction of complex, self-assembling systems like macrocycles and polymers. nih.gov